(2S)-N,2-Dimethyl-N-phenylbutanamide
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Overview
Description
(2S)-N,2-Dimethyl-N-phenylbutanamide is an organic compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,2-Dimethyl-N-phenylbutanamide typically involves the reaction of 2-butanone with aniline in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the imine intermediate. This method offers the advantage of being scalable and efficient, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-N,2-Dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-N,2-Dimethyl-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-N,2-Dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N,2-Dimethyl-N-phenylpropanamide
- (2S)-N,2-Dimethyl-N-phenylpentanamide
- (2S)-N,2-Dimethyl-N-phenylhexanamide
Uniqueness
(2S)-N,2-Dimethyl-N-phenylbutanamide is unique due to its specific stereochemistry and the presence of a butanamide backbone. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
Properties
CAS No. |
871826-36-7 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S)-N,2-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10(2)12(14)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/t10-/m0/s1 |
InChI Key |
LNODIGSABOGNBQ-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)N(C)C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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